2-((Methylthio)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(methylsulfanylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACAMAWTADQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with methylthiomethyl halides in the presence of a strong base . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure high-quality production .
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-((methylthio)methyl)-1H-benzo[d]imidazole exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains suggest that some derivatives of this compound possess potent antibacterial effects, making them candidates for further development as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines through mechanisms that may involve interference with cellular processes such as apoptosis and cell cycle regulation. For instance, certain derivatives have demonstrated cytotoxic effects against:
- HeLa cells
- MCF-7 breast cancer cells
These findings suggest a promising role for this compound in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. The introduction of substituents at specific positions on the benzimidazole ring significantly influences their pharmacological properties. For example:
- The presence of a thiol group at the 2-position enhances antimicrobial and anticancer activities.
- Substituents such as halides or alkyl groups can modulate the binding affinity to biological targets.
This knowledge allows researchers to design new compounds with tailored activities based on desired therapeutic outcomes .
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Study on Antibacterial Activity : A series of thiomethylbenzimidazole derivatives were synthesized and tested against common bacterial strains. The study highlighted that some compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as new antibacterial agents .
- Anticancer Evaluation : Another research effort focused on synthesizing benzimidazole-linked sulfonamide derivatives which showed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 2-((Methylthio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a–c): This analog introduces a methyl group at the 1-position and a methylthio group at the 2-position. Synthesis involves refluxing with iodomethane and K2CO3 in DMF . In contrast, 2-((Methylthio)methyl)-1H-benzo[d]imidazole lacks the 1-methyl group, which may improve receptor compatibility.
- 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36): Chlorine substituents at the 5-position enhance antimicrobial activity (MIC <3.90 μM against Candida), likely due to electron-withdrawing effects that increase electrophilicity . The methylthio-methyl group in the target compound is less electronegative, suggesting divergent biological profiles.
Heterocyclic Modifications
Triazole-Linked Benzimidazoles (8, 9a–e) :
Compounds like 2-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1H-benzo[d]imidazole incorporate triazole moieties, enabling click chemistry applications and improved solubility . These derivatives exhibit enhanced anticancer and antimicrobial activities compared to simpler analogs, highlighting the role of extended conjugation .2-(Thiophen-2-yl)-1H-benzo[d]imidazole (L3) :
Thiophene-substituted analogs show promise in anti-SARS-CoV-2 studies due to aromatic stacking interactions. The methylthio-methyl group, being aliphatic, may reduce π-π interactions but improve membrane permeability .
Physicochemical Properties
Biological Activity
2-((Methylthio)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has attracted attention due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a benzimidazole core and a methylthio substitution, contributes to its pharmacological potential.
The molecular formula for this compound is C10H12N2S. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing derivatives with enhanced biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound has been shown to inhibit the growth of:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
The minimum inhibitory concentration (MIC) values for these pathogens indicate potent activity, with some derivatives showing MIC values lower than 1 µg/mL against S. aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 | |
| Escherichia coli | 5 | |
| Candida albicans | 3.9 | |
| Mycobacterium smegmatis | 3.9 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colorectal cancer)
The compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of approximately 5 µM against MCF-7 cells .
Table 2: Anticancer Activity of this compound
The mechanism by which this compound exerts its biological effects involves interference with cellular processes. In anticancer studies, it was found to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
Case Studies
Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazoles, including the methylthio variant, significantly inhibited biofilm formation in S. aureus, indicating potential for treating biofilm-associated infections .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that treatment with the compound led to G2/M cell cycle arrest in MCF-7 cells, suggesting a targeted approach to halt cancer progression .
Chemical Reactions Analysis
Azide Formation and Cycloaddition Reactions
Intermediate 2 reacts with sodium azide in ethanol to form 2-azido-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone (3 ), which undergoes 1,3-dipolar cycloaddition with α,β-unsaturated carbonyl compounds (e.g., chalcones) to yield triazole derivatives (4a–e ) :
| Entry | α,β-Unsaturated Carbonyl | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4a | Cinnamaldehyde | 24 | 72 |
| 4b | Methyl vinyl ketone | 24 | 68 |
| 4c | Acrylonitrile | 24 | 65 |
Mechanistic Insight : The Cu(I)-catalyzed click reaction proceeds via formation of a copper acetylide intermediate, followed by six-membered metallacycle formation and cyclization .
Pyrazole Derivatives
Reaction of hydrazine derivatives with intermediate 6 (derived from coupling with acetylacetone) yields pyrazole derivatives (7a–e ) under reflux conditions :
| Compound | R Group | Yield (%) |
|---|---|---|
| 7a | Phenyl | 70 |
| 7b | 4-Cl-C₆H₄ | 75 |
| 7c | 4-OCH₃-C₆H₄ | 68 |
Thiadiazole Derivatives
Treatment with CS₂/KOH generates 5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol (8 ) in 70% yield .
N-Alkylation Reactions
Alkylation with ethyl or benzyl halides (e.g., ethyl chloride, benzyl bromide) in DMF/K₂CO₃ produces N-substituted derivatives (7a–n ) with moderate-to-high yields :
| Substrate | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|
| 5a | CH₃CH₂Cl | 7a | 82 |
| 5b | C₆H₅CH₂Br | 7b | 78 |
Key Observation : Electron-withdrawing substituents on the benzyl group enhance reaction rates due to increased electrophilicity .
Diazonium Salt Coupling
Diazotization of 5 (derived from p-phenylenediamine) followed by coupling with acetylacetone yields azo-linked derivatives (6 ), which are further functionalized with hydrazines to form pyrazoles .
Antimicrobial Activity of Derivatives
Select derivatives exhibit notable bioactivity:
Q & A
Q. How can tautomerism in benzimidazole derivatives complicate spectral interpretation, and what strategies mitigate this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
